4-bromo-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide
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Overview
Description
4-bromo-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a complex organic compound characterized by its bromine and thiophene groups, as well as its oxadiazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene-2-carboxamide core. This can be achieved through the reaction of thiophene-2-carboxylic acid with bromine to introduce the bromine atom at the 4-position. Subsequent steps involve the formation of the oxadiazole ring and the attachment of the pyridine moiety.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. The use of catalysts and optimized reaction conditions would be crucial to achieving high efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: : The oxadiazole ring can be reduced to form a corresponding amine.
Substitution: : The pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Bromine oxide derivatives.
Reduction: : Amines derived from the oxadiazole ring.
Substitution: : Substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine and thiophene groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its structural complexity allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets can be harnessed to develop new drugs for treating diseases.
Industry
In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism by which 4-bromo-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The bromine and thiophene groups can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide
Perampanel (2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile)
Uniqueness
4-bromo-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is unique due to its combination of bromine, thiophene, oxadiazole, and pyridine rings. This structural complexity allows it to interact with a wide range of biological targets, making it more versatile compared to similar compounds.
Properties
IUPAC Name |
4-bromo-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4O3S/c14-7-4-9(22-6-7)13(20)16-5-10-17-11(18-21-10)8-2-1-3-15-12(8)19/h1-4,6H,5H2,(H,15,19)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJVUDNBMDJXSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NOC(=N2)CNC(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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